1-O-Hexadecyl-2-O-methyl-rac-glycerol

描述

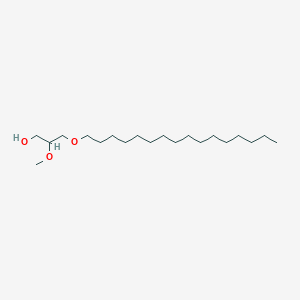

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a chemical compound known for its role as an inhibitor of protein kinase C. This compound has a molecular formula of C20H42O3 and a molecular weight of 330.55 g/mol . It is primarily used in scientific research and has shown potential in various biological applications.

准备方法

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol typically involves the esterification of glycerol derivatives. One common synthetic route includes the reaction of hexadecyl alcohol with methyl glycidyl ether under acidic conditions to form the desired product . The reaction conditions often involve the use of solvents such as chloroform and methanol, and the process is monitored using thin-layer chromatography (TLC) . Industrial production methods may vary, but they generally follow similar principles of esterification and purification.

化学反应分析

1-O-Hexadecyl-2-O-methyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 330.55 g/mol

- Structure : Features a hexadecyl group at the first position and a methyl group at the second position of the glycerol backbone.

The compound acts primarily as an inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways. By inhibiting PKC, HMG can modulate processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

1-O-Hexadecyl-2-O-methyl-rac-glycerol has several significant applications across various scientific domains:

Chemistry

- Reagent in Organic Synthesis : HMG is utilized as a reagent in organic synthesis, particularly in alkylation reactions .

- Model Compound : It serves as a model compound for studying the mechanisms of alkylation and other related reactions.

Biology

- Cell Biology Studies : HMG is employed to investigate the role of PKC in cellular signaling pathways. Its ability to inhibit PKC has made it a valuable tool for understanding cellular processes .

- Respiratory Burst Inhibition : Research indicates that HMG significantly inhibits respiratory burst activity in human neutrophils, which is vital for immune responses .

Medicine

- Therapeutic Potential : HMG has shown promise in modulating immune responses and inhibiting inflammation, suggesting potential applications in treating inflammatory diseases .

- Cancer Research : Studies have demonstrated that HMG can induce apoptosis in tumor cells with activated oncogenes, such as p21Ras, highlighting its potential for cancer therapy .

Case Studies and Research Findings

Several notable studies have explored the effects and applications of HMG:

作用机制

The primary mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is through the inhibition of protein kinase C. Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. By inhibiting protein kinase C, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

相似化合物的比较

1-O-Hexadecyl-2-O-methyl-rac-glycerol is unique due to its specific inhibitory action on protein kinase C. Similar compounds include:

1-O-Hexadecyl-2-O-acetyl-rac-glycerol: Another inhibitor of protein kinase C, but with different ester groups.

1-O-Hexadecyl-2-O-propionyl-rac-glycerol: Similar in structure but with a propionyl group instead of a methyl group. These compounds share similar biological activities but differ in their chemical properties and specific applications.

生物活性

1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) is a synthetic ether lipid notable for its role as an inhibitor of protein kinase C (PKC). This compound has garnered attention for its significant biological activities, particularly in modulating cellular functions and signaling pathways. Understanding the biological activity of HMG can provide insights into its potential therapeutic applications in various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 330.55 g/mol

- Structure : HMG features a hexadecyl group at the first position and a methyl group at the second position of the glycerol backbone, distinguishing it from other glycerol derivatives.

HMG primarily exerts its effects through the inhibition of PKC, an enzyme that plays a critical role in various cellular signaling pathways related to cell growth, differentiation, and apoptosis. The inhibition occurs by competing with diacylglycerol (DAG), the natural activator of PKC, thereby preventing downstream signaling activation.

Biological Activities

- Inhibition of Protein Kinase C : HMG has been shown to inhibit PKC activity in human neutrophils, which prevents respiratory burst activity—a crucial process in immune response . This inhibition can lead to reduced inflammation and modulation of immune responses.

- Effects on Cancer Cells : Research indicates that HMG preferentially sensitizes cells with activated oncogenes, such as p21Ras, to apoptosis by inhibiting PKC activity. This suggests a potential role for HMG in cancer therapy, particularly for tumors characterized by aberrant Ras signaling .

- Influence on Cell Differentiation : HMG has been shown to stimulate differentiation in specific cell lines, indicating its potential utility in regenerative medicine and tissue engineering.

Case Studies and Research Findings

Several studies have documented the effects of HMG on various cell types:

- Neutrophil Function : Inhibition of PKC by HMG was shown to suppress respiratory burst activity in neutrophils, suggesting a mechanism for reducing inflammation during immune responses .

- Cancer Research : A study demonstrated that HMG treatment led to increased apoptosis in NF1-deficient cells through persistent mitotic arrest induced by Ral A activation . This highlights HMG's potential as a therapeutic agent in treating neurofibromatosis type 1-related malignancies.

- Cellular Signaling Pathways : HMG's interaction with PKC has been linked to various signaling pathways that regulate cell survival and proliferation. For instance, it was found that inhibiting PKC with HMG could alter the expression of cyclooxygenase-2 (COX-2) in intestinal epithelial cells, further implicating its role in cancer biology .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| This compound (HMG) | Inhibits protein kinase C (PKC) | Cancer therapy, inflammation modulation |

| Hexadecyl Acetyl Glycerol | Also inhibits PKC | Similar applications as HMG |

| Glyceryl Monododecyl Ether | Inhibits PKC but with different structural properties | Research on cellular signaling |

属性

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HMG is a potent and specific inhibitor of protein kinase C (PKC) [, , , ]. PKC is a family of enzymes involved in various cellular processes, including signal transduction, cell growth, and apoptosis. HMG binds to the regulatory domain of PKC, preventing its activation and downstream signaling [].

A: Research indicates that HMG preferentially sensitizes NF1-deficient cells to apoptosis []. This effect is linked to the persistent mitotic arrest triggered by HMG in these cells. Specifically, HMG leads to the activation of Ral A, followed by the phosphorylation and nuclear translocation of Chk1. Silencing Ral A disrupts this cascade, reducing apoptosis [].

A: HMG has been shown to inhibit IL-2-dependent survival in T lymphocytes by blocking the transient activation of inactive membrane-associated PKC []. Additionally, HMG inhibits plasmin-mediated chemotaxis in human monocytes [, ]. This effect is thought to be due to HMG's inhibition of PKC, a key enzyme in the cGMP-dependent pathway activated by plasmin during chemotaxis [, ].

A: Yes. For example, 1,3-dioctanoylglycerol and 1-O-hexadecyl-2-acetyl-rac-glycerol are diacylglycerols (DAGs) that, unlike HMG, can stimulate phospholipase A2 and acrosomal exocytosis in ram spermatozoa []. This difference suggests that the specific structural features of HMG are crucial for its inhibitory effect on PKC and its downstream consequences.

A: Studies show that HMG can induce apoptosis in human tumor cell lines harboring activating mutations in the p21Ras protein []. This effect is dependent on the continued expression and activity of the mutated p21Ras and involves mitochondrial dysregulation leading to a loss of mitochondrial membrane potential [].

A: Yes, a study using a nude mouse MIA-PaCa-2 xenograft model, representing a human pancreatic tumor with a mutated Ki-ras allele, demonstrated that HMG significantly reduced tumor growth in vivo [].

A: Research suggests that PITPs and PKC make independent contributions to maintaining a phosphorylation state necessary for secretory competence in rat mast cells []. While HMG inhibits PKC, exogenous PITPs can delay the "run-down" of secretory responsiveness by supplying substrates for phosphorylation, indicating their separate but crucial roles in this process [].

A: This finding suggests the potential existence of two PAF receptor subtypes with distinct downstream signaling pathways []. Further research on these subtypes could lead to a better understanding of the role of PAF in various physiological and pathological processes and may facilitate the development of more selective therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。